1-Linoleoyl Glycerol: A Technical Guide to Chemical Properties, Structure, and Biological Significance
1-Linoleoyl Glycerol: A Technical Guide to Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Linoleoyl glycerol, also known as 1-monolinolein, is a monoacylglycerol consisting of a glycerol backbone with a linoleic acid molecule esterified at the sn-1 position. This lipid molecule is of significant interest to the scientific community due to its biological activities, particularly its role as an enzyme inhibitor and its potential applications in drug delivery and development. This technical guide provides an in-depth overview of the chemical properties, structure, and known biological functions of 1-linoleoyl glycerol, complete with experimental protocols and pathway visualizations to support further research and development.
Chemical Structure and Properties
1-Linoleoyl glycerol is characterized by its amphiphilic nature, with a polar glycerol head and a nonpolar linoleic acid tail. The presence of two cis double bonds in the linoleyl chain is a key feature of its structure.
Table 1: Chemical Identifiers and Properties of 1-Linoleoyl Glycerol
| Property | Value | Reference(s) |
| IUPAC Name | (9Z,12Z)-octadecadienoic acid, 2,3-dihydroxypropyl ester | [1][2] |
| Synonyms | 1-Monolinolein, 1-LG, α-Glyceryl linoleate | [2][3] |
| CAS Number | 2277-28-3 | [2] |
| Molecular Formula | C₂₁H₃₈O₄ | |
| Molecular Weight | 354.52 g/mol | |
| Appearance | Colorless to pale yellow liquid/oil | |
| Melting Point | 14-15 °C | |
| Boiling Point | 485.0 ± 40.0 °C (Predicted) | |
| Density | 0.981 ± 0.06 g/cm³ (Predicted) |
Table 2: Solubility of 1-Linoleoyl Glycerol
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 10 mg/mL | |
| Ethanol | 10 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Chloroform | Slightly soluble | |
| Ethyl Acetate | Slightly soluble | |
| Methanol | Slightly soluble |
Experimental Protocols
Enzymatic Synthesis of 1-Linoleoyl Glycerol
This protocol describes a general method for the synthesis of 1-linoleoyl glycerol using a lipase-catalyzed esterification reaction.
Materials:
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Linoleic acid (≥99%)
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Glycerol (anhydrous, ≥99.5%)
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Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)
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Organic solvent (e.g., tert-butanol)
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Molecular sieves (3Å, activated)
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Reaction vessel (sealed glass reactor with magnetic stirring and temperature control)
Procedure:
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Substrate Preparation: In the reaction vessel, combine linoleic acid and glycerol. A typical starting molar ratio is 1:5 (linoleic acid to glycerol) to favor monoacylglycerol formation.
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Solvent Addition: Add tert-butanol as a solvent to improve substrate miscibility and reduce viscosity. A solvent to total substrate ratio of 2:1 (v/w) can be used.
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Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove water produced during the reaction, which drives the equilibrium towards ester formation.
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Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with constant stirring. Once the temperature is stable, add the immobilized lipase (e.g., 10-15% by weight of the substrates).
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Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by filtering to remove the immobilized lipase. The lipase can be washed with solvent and reused.
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Product Purification: The product mixture is then purified using column chromatography.
Purification by Column Chromatography
This protocol provides a general method for the purification of 1-linoleoyl glycerol from the reaction mixture.
Materials:
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Silica gel (for column chromatography)
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Solvents for elution (e.g., a gradient of hexane and ethyl acetate)
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Glass column
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Fraction collector
Procedure:
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the glass column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the column. A dry loading method, where the sample is adsorbed onto a small amount of silica gel before loading, can also be used.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
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Fraction Collection: Collect fractions of the eluate using a fraction collector.
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Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the desired 1-linoleoyl glycerol.
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Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain purified 1-linoleoyl glycerol.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the analysis of 1-linoleoyl glycerol.
Instrumentation:
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HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS))
Chromatographic Conditions:
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Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with acetonitrile/water (50:50, v/v) and increasing to 100% acetonitrile over 40 minutes.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Injection Volume: 10-20 µL
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Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent like acetonitrile.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, 1-linoleoyl glycerol requires derivatization before GC-MS analysis. Silylation is a common method.
Materials:
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Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
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Solvent (e.g., pyridine or acetonitrile)
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GC-MS system with a capillary column (e.g., HP-5MS)
Procedure:
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Derivatization (Silylation):
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Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a vial.
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Add the solvent (e.g., 100 µL of pyridine).
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Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).
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Seal the vial and heat at 60-70°C for 30-60 minutes to complete the reaction.
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GC-MS Conditions:
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Injector Temperature: 250-280°C
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-30°C/min, and hold for a few minutes.
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Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-650.
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Signaling Pathways and Biological Activity
The primary and most well-documented biological activity of 1-linoleoyl glycerol is its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).
Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) in the bloodstream. It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products are implicated in the progression of atherosclerosis by promoting inflammation, endothelial dysfunction, and the formation of unstable plaques.
1-Linoleoyl glycerol has been shown to inhibit Lp-PLA2 activity, with a reported IC₅₀ value of 45 µM. By inhibiting this enzyme, 1-linoleoyl glycerol can reduce the formation of these pro-inflammatory molecules, thereby exerting potential anti-atherogenic and anti-inflammatory effects.
